molecular formula C14H20N2O4S B11049085 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide

4-(morpholin-4-ylsulfonyl)-N-propylbenzamide

Katalognummer: B11049085
Molekulargewicht: 312.39 g/mol
InChI-Schlüssel: GNXODJYDCZFFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Morpholin-4-ylsulfonyl)-N-propylbenzamide is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of N-propylbenzamide. This can be achieved by reacting propylamine with benzoyl chloride under basic conditions.

    Introduction of the Sulfonyl Group: The next step is the sulfonylation of the benzamide. This is done by reacting the benzamide with chlorosulfonic acid, resulting in the formation of a sulfonyl chloride intermediate.

    Attachment of the Morpholine Ring: Finally, the sulfonyl chloride intermediate is reacted with morpholine to yield the target compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Morpholin-4-ylsulfonyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the benzamide ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. It may also find applications in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(morpholin-4-ylsulfonyl)-N-propylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 4-(Morpholin-4-ylsulfonyl)-N-methylbenzamid
  • 4-(Morpholin-4-ylsulfonyl)-N-ethylbenzamid
  • 4-(Morpholin-4-ylsulfonyl)-N-butylbenzamid

Einzigartigkeit

4-(Morpholin-4-ylsulfonyl)-N-propylbenzamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts-, Löslichkeits- und Bioaktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel

C14H20N2O4S

Molekulargewicht

312.39 g/mol

IUPAC-Name

4-morpholin-4-ylsulfonyl-N-propylbenzamide

InChI

InChI=1S/C14H20N2O4S/c1-2-7-15-14(17)12-3-5-13(6-4-12)21(18,19)16-8-10-20-11-9-16/h3-6H,2,7-11H2,1H3,(H,15,17)

InChI-Schlüssel

GNXODJYDCZFFFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.